CQ-Lyso

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

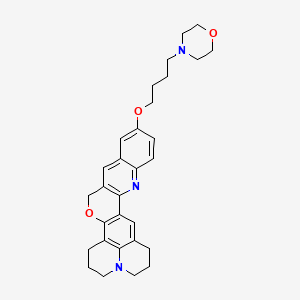

Molecular Formula |

C30H35N3O3 |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

9-(4-morpholin-4-ylbutoxy)-3-oxa-13,21-diazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-1(25),2(15),5(14),6,8,10,12,16-octaene |

InChI |

InChI=1S/C30H35N3O3/c1(9-32-12-15-34-16-13-32)2-14-35-24-7-8-27-22(18-24)17-23-20-36-30-25-6-4-11-33-10-3-5-21(29(25)33)19-26(30)28(23)31-27/h7-8,17-19H,1-6,9-16,20H2 |

InChI Key |

FEFIUBKGFCHUHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OCC5=C3N=C6C=CC(=CC6=C5)OCCCCN7CCOCC7 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CQ-Lyso: An In-depth Technical Guide for Ratiometric Lysosomal pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe CQ-Lyso, detailing its mechanism of action, spectral properties, and application in the ratiometric measurement of lysosomal pH. This document is intended to equip researchers with the foundational knowledge and practical protocols necessary for the effective utilization of this powerful tool in cellular biology and drug discovery.

Introduction: The Significance of Lysosomal pH

Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular debris, and pathogens. Their proper function is intrinsically linked to the maintenance of a highly acidic internal environment, with a pH ranging from 4.5 to 5.5. Dysregulation of lysosomal pH has been implicated in a variety of pathological conditions, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Consequently, the accurate measurement of lysosomal pH is paramount for understanding disease mechanisms and for the development of novel therapeutic interventions. This compound is a ratiometric fluorescent probe specifically designed for the sensitive and quantitative imaging of lysosomal pH in living cells.

The this compound Probe: Structure and Targeting Mechanism

This compound is a fluorescent probe built upon a chromenoquinoline core structure. Its chemical design incorporates two key functional components that dictate its localization and pH-sensing capabilities.

-

Lysosome Targeting Moiety: this compound utilizes a morpholine group as its lysosome-targeting moiety. Morpholine is a well-established lysosomotropic group. Its basic nature leads to its protonation and accumulation within the acidic environment of the lysosome. This targeted accumulation is a crucial first step for specific lysosomal pH measurement.

-

Fluorophore Core: The fluorescence of this compound originates from its chromenoquinoline core. This fluorophore exhibits pH-sensitive spectral properties, which form the basis of its function as a ratiometric pH indicator.

The Fluorescence Mechanism: Protonation-Enhanced Intramolecular Charge Transfer (ICT)

The ability of this compound to report on lysosomal pH is rooted in a photophysical process known as Intramolecular Charge Transfer (ICT) . In its neutral state, the this compound molecule has a specific electronic configuration. Upon excitation with light, an electron is transferred from an electron-donating portion of the molecule to an electron-accepting portion.

The key to this compound's pH sensitivity lies in the protonation of the quinoline ring within the acidic lumen of the lysosome. This protonation event enhances the ICT process, leading to a significant change in the probe's electronic structure and, consequently, its fluorescence properties.[1] This enhanced ICT results in a notable red-shift in both the absorption and emission spectra of the probe.[1] Specifically, a red-shift of approximately 104 nm in the absorption spectrum and 53 nm in the emission spectrum has been reported.[1]

This pH-dependent spectral shift allows for ratiometric imaging . By measuring the fluorescence intensity at two different emission wavelengths, the ratio of these intensities can be used to calculate the precise pH of the lysosome, independent of probe concentration, photobleaching, or excitation light intensity fluctuations.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative properties of this compound. It is important to note that while the spectral shifts have been reported, the precise excitation and emission maxima at different pH values, as well as the quantum yield and pKa, are not consistently available in the public literature. The data presented here is based on the available information and may be supplemented with data from structurally similar probes for illustrative purposes.

Table 1: Spectral Properties of this compound

| Property | Neutral pH (~7.4) | Acidic pH (Lysosomal, ~4.5-5.5) |

| Excitation Max (λex) | ~400 nm (estimated) | ~504 nm (estimated from 104 nm red-shift) |

| Emission Max (λem) | ~520 nm (estimated) | ~573 nm (estimated from 53 nm red-shift) |

| Stokes Shift | ~120 nm (estimated) | ~69 nm (estimated) |

Table 2: Photophysical Properties of this compound

| Property | Value |

| Quantum Yield (Φ) | Data not available |

| pKa | Data not available |

| Molar Extinction Coefficient (ε) | Data not available |

Experimental Protocols

This section provides a detailed methodology for using this compound to measure lysosomal pH in living cells.

Reagent Preparation

-

This compound Stock Solution (1 mM): Dissolve 1 mg of this compound (molecular weight will vary by supplier, confirm and adjust accordingly) in the appropriate volume of high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Imaging Medium: Use a phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM) to reduce background fluorescence.

-

In Situ Calibration Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 7.5. A common buffer system is a high-potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 10 mM HEPES, 10 mM MES, 1 mM MgCl2, 0.5 mM CaCl2) adjusted to the desired pH.

-

Ionophore Stock Solutions:

-

Nigericin (10 mM): Dissolve in ethanol. Store at -20°C.

-

Monensin (10 mM): Dissolve in ethanol. Store at -20°C.

-

Cell Staining and Imaging

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

-

Probe Loading:

-

Dilute the this compound stock solution in pre-warmed imaging medium to a final working concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed imaging medium to remove any excess probe.

-

Imaging:

-

Immediately image the cells on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells at approximately 488 nm.

-

Simultaneously or sequentially acquire images in two emission channels:

-

Channel 1 (Green): ~510-550 nm

-

Channel 2 (Red): ~570-620 nm

-

-

Acquire images with minimal photobleaching by using the lowest possible excitation intensity and exposure times.

-

In Situ pH Calibration

To convert the fluorescence intensity ratio to an absolute pH value, an in situ calibration curve must be generated for each experiment.

-

Prepare Cells: Load cells with this compound as described above.

-

Equilibrate with Ionophores:

-

To the imaging medium, add nigericin (final concentration 10 µM) and monensin (final concentration 10 µM). These ionophores will equilibrate the intracellular and extracellular pH.

-

-

Sequential Buffer Exchange:

-

Replace the imaging medium with the first calibration buffer (e.g., pH 7.5).

-

Incubate for 5 minutes to allow for pH equilibration.

-

Acquire ratiometric images.

-

Repeat this process for each calibration buffer, moving from high pH to low pH.

-

-

Data Analysis:

-

For each pH value, measure the average fluorescence intensity in both channels from regions of interest (ROIs) corresponding to lysosomes.

-

Calculate the ratio of the intensities (e.g., Intensity_Channel2 / Intensity_Channel1).

-

Plot the fluorescence ratio as a function of pH to generate a calibration curve.

-

Fit the data to a sigmoidal curve to determine the relationship between the ratio and pH.

-

Experimental Workflow Diagram

Conclusion

This compound is a valuable tool for researchers studying lysosomal function and its role in health and disease. Its ratiometric fluorescence properties, coupled with its specific lysosomal targeting, allow for the quantitative and dynamic measurement of lysosomal pH in living cells. By understanding the core mechanism of its fluorescence and adhering to rigorous experimental protocols, researchers can leverage this compound to gain critical insights into the complex biology of the lysosome.

References

Technical Guide to Lysosomal pH Sensing with CQ-Lyso

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the core principles and practical application of CQ-Lyso, a ratiometric fluorescent probe for the sensitive and quantitative measurement of lysosomal pH in living cells.

Core Principle of this compound for Lysosomal pH Sensing

This compound is a fluorescent probe built upon a chromenoquinoline core, designed for specifically targeting and reporting the pH within lysosomes.[1][2] Its mechanism of action is rooted in the principles of ratiometric fluorescence and intramolecular charge transfer (ICT).[3][4]

In environments with neutral or alkaline pH, the quinoline ring of this compound is deprotonated, and the molecule exhibits fluorescence at a shorter wavelength. However, within the acidic milieu of the lysosome (typically pH 4.5-5.0), the quinoline ring becomes protonated.[5] This protonation event triggers an enhanced intramolecular charge transfer (ICT) process within the molecule's structure. The enhanced ICT leads to a significant red-shift in both the absorption and emission spectra of the probe.

This pH-dependent spectral shift allows for ratiometric pH measurement. By calculating the ratio of the fluorescence intensities at the two distinct emission wavelengths (one for the deprotonated state and one for the protonated state), a quantitative determination of the lysosomal pH can be made. This ratiometric approach provides a robust and reliable measurement that is independent of probe concentration, photobleaching, and excitation light intensity fluctuations.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of the this compound probe, critical for experimental design and data interpretation.

| Parameter | Value | Reference |

| pKa | ~5.45 | |

| Excitation Wavelength (Single) | 488 nm | |

| Emission Wavelength (Deprotonated - Green Channel) | 515 - 550 nm | |

| Emission Wavelength (Protonated - Red Channel) | 570 - 620 nm | |

| Pearson's Colocalization Coefficient (with LysoTracker Deep Red) | 0.97 | |

| Pearson's Colocalization Coefficient (with LysoTracker Blue DND-22) | 0.95 |

Signaling Pathway and Experimental Workflow

Lysosomal Acidification Signaling Pathway

The acidic environment of the lysosome is primarily maintained by the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit proton pump. The V-ATPase actively transports protons from the cytosol into the lysosomal lumen, a process that requires ATP hydrolysis. This influx of protons lowers the luminal pH. To counteract the resulting charge buildup, a counter-ion flux, either the efflux of cations or the influx of anions, is necessary.

Caption: Mechanism of lysosomal acidification and this compound pH sensing.

Experimental Workflow for Lysosomal pH Measurement

The following diagram outlines the key steps for a typical experiment to measure lysosomal pH using this compound.

Caption: Experimental workflow for lysosomal pH measurement using this compound.

Detailed Experimental Protocols

Preparation of Reagents

This compound Stock Solution (1-10 mM):

-

Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO or DMF.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

This compound Working Solution (1-10 µM):

-

Pre-warm serum-free cell culture medium or phosphate-buffered saline (PBS) to 37°C.

-

Dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (e.g., 5.0 µM).

-

Prepare this solution fresh for each experiment.

Britton-Robinson Buffer for pH Calibration: This universal buffer can be prepared to cover a wide pH range.

-

Prepare a stock solution containing:

-

0.04 M Acetic Acid

-

0.04 M Phosphoric Acid

-

0.04 M Boric Acid

-

-

To create buffers of specific pH values, titrate the stock solution with 0.2 M NaOH while monitoring the pH with a calibrated pH meter.

-

Prepare a series of buffers covering the expected physiological range of lysosomal pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

Cell Culture and Staining

-

Cell Culture:

-

Culture cells (e.g., HeLa cells) in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells onto glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere and reach 85-95% confluency.

-

-

Staining Procedure:

-

Before staining, remove the culture medium and wash the cells three times with sterile PBS.

-

Add the freshly prepared this compound working solution to the cells.

-

Incubate the cells for 15 minutes at 37°C.

-

(Optional) For colocalization studies, a lysosomal marker like LysoTracker Deep Red (e.g., 1.0 µM) can be added simultaneously or sequentially.

-

After incubation, wash the cells three times with PBS or fresh culture medium to remove excess probe.

-

Fluorescence Imaging and pH Calibration

-

Image Acquisition:

-

Perform fluorescence imaging using a confocal laser scanning microscope.

-

Use a 488 nm laser line for excitation of this compound.

-

Set up two emission collection channels:

-

Green channel: 515 - 550 nm (for the deprotonated form).

-

Red channel: 570 - 620 nm (for the protonated form).

-

-

Acquire images in both channels simultaneously or in rapid succession to minimize temporal artifacts.

-

-

In Situ pH Calibration:

-

To generate a standard curve for pH quantification, treat the this compound-stained cells with a protonophore/ionophore cocktail (e.g., 10 µM nigericin and 10 µM monensin) to equilibrate the intracellular and extracellular pH.

-

Incubate the treated cells in a series of Britton-Robinson buffers with known pH values (e.g., from 4.0 to 7.0).

-

Acquire images of the cells in each pH buffer using the same imaging settings as for the experimental samples.

-

For each pH value, calculate the average ratio of the fluorescence intensity from the red channel to the green channel.

-

Plot the fluorescence intensity ratio (Red/Green) against the corresponding pH values to generate a calibration curve.

-

Data Analysis

-

For each experimental image, identify the lysosomes based on their punctate fluorescence.

-

For each lysosome, measure the mean fluorescence intensity in both the red and green channels.

-

Calculate the ratio of the red to green fluorescence intensity.

-

Using the generated pH calibration curve, determine the corresponding lysosomal pH value for each calculated ratio.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lysosomal acidification mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

CQ-Lyso as a Ratiometric Probe for Lysosomal pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CQ-Lyso, a powerful ratiometric fluorescent probe for the accurate measurement of lysosomal pH. This document details the probe's core mechanism, photophysical properties, and provides detailed experimental protocols for its application in cellular imaging and drug development research.

Core Principles of this compound Functionality

This compound is a fluorescent probe belonging to the chromenoquinoline chemical class. Its efficacy as a ratiometric pH sensor stems from a pH-dependent intramolecular charge transfer (ICT) mechanism.[1][2] In the neutral to basic environment of the cytoplasm, the quinoline ring of this compound is deprotonated, and the molecule exhibits fluorescence in the green spectrum. However, upon accumulation within the acidic lumen of lysosomes, the quinoline nitrogen becomes protonated. This protonation enhances the ICT process within the molecule, leading to a significant red-shift in both its absorption and emission spectra.[1][2] This dual-emission property allows for ratiometric analysis, where the ratio of the fluorescence intensities at two distinct wavelengths is used to determine the pH, thereby providing a robust and quantitative measurement that is independent of probe concentration, photobleaching, and cell path length.

Signaling Pathway: Mechanism of Action

The operational principle of this compound is illustrated in the following diagram:

Caption: Mechanism of this compound as a ratiometric pH probe.

Quantitative Data Presentation

The photophysical properties of this compound are summarized in the table below, providing key data points for experimental design and analysis.

| Property | Value | Reference |

| Chemical Class | Chromenoquinoline | [1] |

| Excitation Wavelength (λex) | 488 nm | |

| Emission Wavelength 1 (λem1) | 515 - 550 nm (Green) | |

| Emission Wavelength 2 (λem2) | 570 - 620 nm (Red) | |

| Absorption Shift (Acidification) | 104 nm | |

| Emission Shift (Acidification) | 53 nm | |

| pKa | Not explicitly stated in reviewed literature. Can be determined experimentally by measuring the fluorescence ratio over a range of known pH values and fitting the data to the Henderson-Hasselbalch equation. | |

| Quantum Yield (Φ) | Not explicitly stated in reviewed literature. Can be determined experimentally using a reference fluorophore with a known quantum yield. | |

| Colocalization with LysoTracker Deep Red | Pearson's Coefficient: 0.97 | |

| Colocalization with LysoTracker Blue DND-22 | Pearson's Coefficient: 0.95 |

Experimental Protocols

Cell Culture and Staining

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

-

Cell Culture: Culture cells (e.g., HeLa cells) in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Preparation of this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free medium or phosphate-buffered saline (PBS) to a final working concentration of 5 µM.

-

Cell Staining: Remove the culture medium from the cells and wash them once with warm PBS. Add the 5 µM this compound staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove any excess probe.

-

Imaging: Proceed immediately to fluorescence imaging.

Ratiometric Fluorescence Imaging

-

Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a 488 nm laser or corresponding excitation filter.

-

Image Acquisition: Acquire two separate images (or use a spectral detector to unmix the signals) for the two emission channels:

-

Green Channel: 515-550 nm

-

Red Channel: 570-620 nm

-

-

Image Analysis:

-

Correct for background fluorescence in both channels.

-

Generate a ratio image by dividing the intensity of the red channel image by the intensity of the green channel image on a pixel-by-pixel basis.

-

The resulting ratio values can be pseudo-colored to visualize pH variations across the lysosomal population.

-

In Situ pH Calibration

To convert the fluorescence intensity ratios to absolute pH values, an in situ calibration is essential. This is typically achieved using ionophores that equilibrate the intracellular and extracellular pH.

-

Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values ranging from 4.0 to 7.0 (e.g., in 0.5 pH unit increments). A common calibration buffer consists of a high potassium concentration (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, and 20 mM of a suitable buffer like MES for acidic pH and HEPES for neutral pH).

-

Add Ionophores: To each calibration buffer, add ionophores such as nigericin (typically 5-10 µM) and monensin (typically 5-10 µM). Nigericin is a K+/H+ ionophore, and monensin is a Na+/H+ ionophore; together they effectively clamp the intracellular pH to that of the extracellular buffer.

-

Cell Treatment: After staining the cells with this compound and washing as described above, replace the imaging medium with the first calibration buffer (e.g., pH 7.0).

-

Image Acquisition: Incubate the cells for 5-10 minutes to allow for pH equilibration and then acquire images in both the green and red channels.

-

Repeat for all pH points: Repeat steps 3 and 4 for each of the calibration buffers, moving sequentially from higher to lower pH values.

-

Data Analysis:

-

For each pH point, calculate the average fluorescence intensity ratio from multiple cells or regions of interest (lysosomes).

-

Plot the mean intensity ratio (Red/Green) as a function of the buffer pH.

-

Fit the data to a sigmoidal curve (e.g., the Boltzmann equation) to generate a pH calibration curve.

-

This calibration curve can then be used to convert the experimental ratio values from your samples of interest into absolute lysosomal pH values.

-

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the key steps in a typical experiment using this compound for lysosomal pH measurement.

Caption: Experimental workflow for lysosomal pH measurement using this compound.

References

The Mechanism of CQ-Lyso: A Technical Guide to Lysosomal Targeting

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism by which CQ-Lyso, a novel fluorescent probe, specifically targets and accumulates within lysosomes. Understanding this process is crucial for its application in measuring lysosomal pH and for the broader field of developing lysosome-targeted therapeutics. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, quantitative data, and the cellular pathways involved.

The Principle of Lysosomotropism: A Physicochemical Trap

The primary mechanism governing the accumulation of this compound within lysosomes is a phenomenon known as lysosomotropism , or "ion trapping". This process is not an active transport mechanism but rather a passive one, driven by the distinct pH gradient between the acidic lumen of the lysosome (pH 4.5-5.0) and the relatively neutral cytoplasm (pH ~7.2). This compound, like other lysosomotropic agents such as chloroquine (CQ), is a lipophilic weak base . This chemical characteristic is the key to its lysosomal targeting.

The process can be broken down into the following steps:

-

Membrane Permeation: In the neutral environment of the cytoplasm, a significant portion of this compound exists in its uncharged, lipophilic (fat-soluble) form. This allows it to readily diffuse across the lipid bilayer of the lysosomal membrane.

-

Protonation in the Acidic Lumen: Upon entering the acidic milieu of the lysosome, the basic functional groups of the this compound molecule (specifically, the morpholine and quinoline nitrogens) become protonated.

-

Entrapment: This protonation confers a positive charge to the this compound molecule, rendering it hydrophilic and membrane-impermeable. In this charged state, this compound can no longer freely diffuse back across the lysosomal membrane into the cytoplasm.

-

Accumulation: The continuous influx of uncharged this compound from the cytoplasm and its subsequent entrapment as the charged form leads to a significant accumulation of the probe within the lysosome, at concentrations much higher than in the surrounding cytoplasm.

This accumulation of a weak base within the lysosome leads to an increase in the intralysosomal pH. It is this pH-dependent accumulation and the resulting change in the probe's fluorescence properties that allow this compound to function as a ratiometric sensor for lysosomal pH.

Quantitative Data on Lysosomotropism

The efficiency of lysosomal accumulation can be quantified and is influenced by the pKa of the compound and the pH gradient.

| Parameter | Value/Range | Reference |

| Typical Lysosomal pH | 4.5 - 5.0 | [1] |

| Cytoplasmic pH | ~7.2 | |

| Chloroquine (CQ) pKa values | 8.1 and 10.2 | [1] |

| Hydroxychloroquine (HCQ) pKa values | 4.0, 8.3 and 9.7 | [1] |

| Calculated Intralysosomal Chloroquine Concentration | 3 to 114 mM (with extracellular concentrations of 1 to 100 µM) | [2] |

| Resulting Intralysosomal pH Increase (with 100 µM Chloroquine) | from 5.3 to 5.9 | [2] |

| This compound Colocalization with LysoTracker Deep Red (Pearson's Coefficient) | 0.97 | |

| This compound Colocalization with LysoTracker Blue DND-22 (Pearson's Coefficient) | 0.95 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the lysosomal targeting of this compound.

Cell Culture and Staining for Lysosomal Localization

Objective: To visually confirm the accumulation of this compound within lysosomes using fluorescence microscopy.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (1-10 mM in DMSO)

-

LysoTracker Deep Red (or another lysosomal marker)

-

Phosphate-Buffered Saline (PBS)

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed HeLa cells onto glass-bottom dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Probe Loading:

-

Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

-

Prepare a working solution of LysoTracker Deep Red according to the manufacturer's instructions.

-

Remove the culture medium from the cells and wash once with PBS.

-

Incubate the cells with the this compound working solution for a specified time (e.g., 30 minutes) at 37°C.

-

For colocalization, cells can be co-incubated with LysoTracker Deep Red during the last 15 minutes of the this compound incubation.

-

-

Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a confocal microscope.

-

For this compound, use a 488 nm excitation laser and collect emission in two channels (e.g., 515-550 nm for the unprotonated form and 570-620 nm for the protonated form).

-

For LysoTracker Deep Red, use a 640 nm excitation laser and collect emission in the far-red channel (e.g., 663-738 nm).

-

-

Analysis: Analyze the images for colocalization between the this compound signal and the LysoTracker signal. A high degree of overlap indicates successful lysosomal targeting. The Pearson's colocalization coefficient can be calculated to quantify the degree of colocalization.

Ratiometric Measurement of Lysosomal pH

Objective: To quantify the pH of lysosomes using the ratiometric fluorescence properties of this compound.

Materials:

-

Cells stained with this compound as described in Protocol 3.1.

-

Confocal microscope with spectral imaging capabilities or two emission channels.

-

Image analysis software (e.g., ImageJ, FIJI).

-

Calibration curve data (fluorescence ratio vs. pH).

Protocol:

-

Image Acquisition: Acquire fluorescence images of the this compound stained cells in the two emission channels simultaneously.

-

Image Processing:

-

For each cell, select regions of interest (ROIs) corresponding to individual lysosomes.

-

Measure the mean fluorescence intensity in each of the two channels for each ROI.

-

-

Ratio Calculation: Calculate the ratio of the fluorescence intensities (e.g., Intensity_Channel_2 / Intensity_Channel_1) for each lysosome.

-

pH Determination: Convert the calculated fluorescence ratio to a pH value using a pre-determined calibration curve. The calibration curve is generated by measuring the fluorescence ratio of this compound in buffers of known pH.

Visualizing the Mechanism and Workflows

The Lysosomotropic Mechanism of this compound

Caption: The ion trapping mechanism of this compound in the acidic lysosome.

Experimental Workflow for Lysosomal pH Measurement

Caption: Workflow for measuring lysosomal pH using this compound.

Downstream Consequences and Signaling Implications

The accumulation of this compound and other weak bases in lysosomes is not a benign event for the cell. The primary consequence is the elevation of lysosomal pH , which can have several downstream effects relevant to both basic research and drug development:

-

Inhibition of Lysosomal Enzymes: Many lysosomal hydrolases are optimally active at acidic pH. An increase in lysosomal pH can lead to their inactivation, impairing the degradation of macromolecules.

-

Impairment of Autophagy: Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. The accumulation of weak bases can inhibit this fusion process and/or the degradation of the autolysosomal content. This disruption of autophagic flux is a key mechanism of action for chloroquine in cancer therapy.

-

Disruption of Endosomal Trafficking: The proper functioning of the endo-lysosomal pathway is pH-dependent. Altering lysosomal pH can disrupt the trafficking and processing of endocytosed material.

-

Lysosomal Membrane Permeabilization (LMP): At high concentrations, the accumulation of lysosomotropic agents can lead to lysosomal swelling and membrane permeabilization, releasing cathepsins and other hydrolases into the cytoplasm, which can trigger apoptosis.

Signaling Pathway: this compound and Autophagy Inhibition

Caption: Downstream effects of this compound accumulation on autophagy.

Conclusion

This compound targets lysosomes through the well-established principle of lysosomotropism, a process driven by its properties as a lipophilic weak base and the acidic environment of the lysosome. This mechanism allows for its significant accumulation within this organelle, making it an effective tool for studying lysosomal pH and function. The consequences of this accumulation, including the inhibition of enzymatic activity and the disruption of autophagy, are of significant interest in the field of drug development, particularly in cancer and neurodegenerative diseases. The experimental protocols and data presented here provide a solid foundation for researchers and scientists to effectively utilize this compound and to further explore the therapeutic potential of targeting lysosomes.

References

Illuminating Cellular Dynamics: A Technical Guide to Single-Wavelength Excitation Probes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Single-wavelength excitation probes have emerged as indispensable tools, offering a straightforward yet powerful approach to illuminating the inner workings of cells. This technical guide delves into the foundational principles of these probes, providing a comprehensive overview of their mechanism of action, key applications, and the experimental protocols necessary for their successful implementation.

Core Principles of Single-Wavelength Excitation Probes

Single-wavelength excitation probes are fluorescent molecules designed to exhibit a change in fluorescence intensity upon interaction with a specific target, such as an ion, a reactive oxygen species (ROS), or a biomolecule. Unlike ratiometric probes that display a shift in their excitation or emission wavelength, single-wavelength probes report on the concentration or activity of their target through a direct increase or decrease in brightness at a single emission wavelength when excited by a single wavelength of light.[1][2] This characteristic simplifies the experimental setup and data analysis, making them accessible for a wide range of applications.

The fundamental mechanism governing the function of these probes is rooted in the principles of fluorescence, often visualized using a Jablonski diagram.[3][4][5] Upon absorbing a photon of a specific wavelength (excitation), an electron in the probe molecule is elevated to a higher energy state. The molecule then rapidly relaxes to the lowest vibrational level of the excited singlet state. From here, it can return to the ground state by emitting a photon of a longer wavelength (emission). The efficiency of this emission process is quantified by the quantum yield.

Interaction with the target analyte modulates this process. For instance, in "turn-on" probes, binding to the target may restrict intramolecular rotations or inhibit photoinduced electron transfer (PET), leading to a significant increase in fluorescence quantum yield and thus, a brighter signal. Conversely, "turn-off" probes may experience quenching of their fluorescence upon target interaction.

The advantages of using monochromatic excitation for these probes are significant, as it minimizes background noise and interference that can arise from broader spectrum illumination, leading to improved specificity and a higher signal-to-noise ratio.

Quantitative Properties of Common Single-Wavelength Probes

The selection of an appropriate single-wavelength probe is dictated by its photophysical properties. Key parameters include the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. The following tables summarize these properties for a selection of commonly used single-wavelength excitation probes.

| Probe Name | Target/Application | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluo-4 AM | Intracellular Calcium (Ca²⁺) Imaging | 494 | 516 | ~83,000 | ~0.14 (Ca²⁺-bound) |

| DCFH-DA | Reactive Oxygen Species (ROS) Detection | 495 | 529 | Not applicable (non-fluorescent precursor) | Not applicable |

| Alexa Fluor 488 | Immunofluorescence, Bioconjugation | 495 | 519 | 71,000 | 0.92 |

| FITC | Immunofluorescence, Flow Cytometry | 494 | 518 | 75,000 | 0.36 |

| Propidium Iodide | Dead Cell Staining (DNA) | 535 | 617 | 5,000 | ~0.1 (DNA-bound) |

Note: Photophysical properties can be influenced by the local environment, such as pH, polarity, and binding to macromolecules.

Key Applications and Experimental Protocols

Single-wavelength excitation probes are workhorses in a variety of biological and drug development applications. Below are detailed protocols for some of the most common uses.

Intracellular Calcium (Ca²⁺) Imaging with Fluo-4 AM

Calcium signaling is a ubiquitous mechanism in cellular communication. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by esterases to the active, calcium-sensitive form, Fluo-4. Upon binding to Ca²⁺, its fluorescence intensity increases dramatically.

Experimental Protocol:

-

Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

-

Loading Solution Preparation: Prepare a fresh loading solution containing Fluo-4 AM (typically 1-5 µM) in a serum-free medium or a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.

-

Cell Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove excess dye.

-

Imaging: Add fresh physiological buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (e.g., excitation at ~488 nm and emission at ~520 nm).

-

Data Acquisition: Acquire a baseline fluorescence measurement before stimulating the cells with an agonist to induce a calcium response. Continue to acquire images during and after stimulation to record the change in fluorescence intensity over time.

Detection of Reactive Oxygen Species (ROS) with DCFH-DA

Reactive oxygen species play crucial roles in both normal physiology and pathophysiology. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol:

-

Cell Preparation: Culture cells to the desired confluency in a multi-well plate.

-

Probe Preparation: Prepare a stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 10-25 µM) in a serum-free medium.

-

Cell Staining: Remove the culture medium and wash the cells once with a serum-free medium. Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with a physiological buffer (e.g., PBS) to remove the excess probe.

-

Treatment: Add the experimental compounds or stimuli to the cells in a fresh buffer. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope with excitation at ~488 nm and emission at ~530 nm.

Immunofluorescence Staining with Alexa Fluor 488

Immunofluorescence allows for the specific visualization of proteins and other cellular components. Alexa Fluor 488 is a bright and photostable green-emitting fluorophore commonly conjugated to secondary antibodies for this purpose.

Experimental Protocol:

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).

-

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS containing 0.1% Tween 20.

-

Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature in the dark.

-

Washing and Mounting: Wash the cells three times with PBS containing 0.1% Tween 20. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with a standard FITC/GFP filter set.

Flow Cytometry Analysis

Flow cytometry enables the rapid, quantitative analysis of single cells in a suspension. Single-wavelength probes are extensively used for various flow cytometric assays, including immunophenotyping, cell cycle analysis, and apoptosis detection.

General Experimental Workflow:

-

Single-Cell Suspension Preparation: Prepare a single-cell suspension from tissues or cell culture. Ensure cell viability is high.

-

Staining: Stain the cells with the desired fluorescent probe (e.g., an Alexa Fluor 488-conjugated antibody for surface marker analysis or propidium iodide for viability). Follow the specific staining protocol for the chosen probe.

-

Washing: Wash the cells to remove unbound probes.

-

Data Acquisition: Analyze the stained cells on a flow cytometer equipped with the appropriate laser for excitation (e.g., a 488 nm laser) and detectors for emission.

-

Data Analysis: Use flow cytometry software to gate on the cell population of interest and quantify the fluorescence intensity.

Visualizing Signaling Pathways

Single-wavelength excitation probes are instrumental in dissecting complex cellular signaling pathways. Below are graphical representations of two key pathways where these probes are frequently employed.

The ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. Fluorescent reporters, often based on FRET but also utilizing translocation of fluorescently tagged proteins, are used to visualize ERK activity in living cells.

Caption: The ERK signaling cascade, often visualized using fluorescently tagged ERK that translocates to the nucleus upon activation.

Caspase Activation in Apoptosis

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Fluorescent probes that are cleaved by active caspases provide a "turn-on" signal, indicating the initiation of the apoptotic cascade.

Caption: Caspase activation pathways in apoptosis, where active caspases cleave specific fluorescent probes, leading to a detectable signal.

Conclusion

Single-wavelength excitation probes represent a cornerstone of modern cell biology and drug discovery. Their ease of use, coupled with the ability to provide quantitative data on a wide array of cellular processes, makes them invaluable tools for researchers. By understanding their fundamental principles and adhering to optimized experimental protocols, scientists can effectively harness the power of these fluorescent reporters to shed light on the complex and dynamic world of the cell.

References

- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Jablonski Energy Diagram [evidentscientific.com]

- 4. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial [micro.magnet.fsu.edu]

- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]

CQ-Lyso: A Technical Guide to a Novel Ratiometric Probe for Lysosomal pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of CQ-Lyso, a novel fluorescent probe for the ratiometric measurement of lysosomal pH. This compound offers a powerful tool for investigating the intricate roles of lysosomes in cellular homeostasis, disease pathogenesis, and drug efficacy.

Introduction to this compound: A Chromenoquinoline-Based Lysosomal pH Probe

This compound is a lysosome-targeting fluorescent probe based on a chromenoquinoline chromophore, designed for the selective and sensitive detection of intracellular pH in living cells.[1][2] Its chemical structure allows it to readily cross cell membranes and accumulate in the acidic environment of lysosomes.

The core of this compound's functionality lies in its ratiometric pH-sensing mechanism. In the acidic milieu of the lysosome, the quinoline ring of this compound undergoes protonation. This event triggers an enhanced intramolecular charge transfer (ICT) process, leading to significant red-shifts in both its absorption and emission spectra.[1][2] This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes in response to pH, allows for precise and quantitative measurements of lysosomal pH, independent of probe concentration, photobleaching, or focal plane.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.

| Property | Value | Reference |

| Chemical Class | Chromenoquinoline | |

| Excitation Wavelength | 488 nm | |

| Emission Wavelengths | Green Channel: 515 - 550 nmRed Channel: 570 - 620 nm | |

| Absorption Shift (Acidic) | 104 nm | |

| Emission Shift (Acidic) | 53 nm | |

| Pearson's Colocalization Coefficient (with LysoTracker Deep Red) | 0.97 | |

| Pearson's Colocalization Coefficient (with LysoTracker Blue DND-22) | 0.95 |

Table 1: Physicochemical and Fluorescence Properties of this compound

| Cell Line | Condition | Lysosomal pH | Reference |

| Chloroquine-treated cells | 0.0 mM Chloroquine | 5.4 | |

| 100.0 mM Chloroquine | 6.5 | ||

| 200.0 mM Chloroquine | 6.8 |

Table 2: Examples of Lysosomal pH Measurements using this compound

Experimental Protocols

General Staining Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining lysosomes in living cells with this compound. Optimization may be required for different cell types and experimental setups.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Live-cell imaging dish or plate

-

Confocal microscope

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO or DMF to a stock concentration of 1-10 mM. Store the stock solution at -20°C or -80°C, protected from light.

-

Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. A typical starting concentration is 5.0 µM.

-

Cell Preparation: Culture cells to the desired confluency in a live-cell imaging dish or plate.

-

Staining: Remove the culture medium and wash the cells three times with PBS. Add the this compound working solution to the cells and incubate for 15 minutes at 37°C.

-

Co-staining (Optional): For colocalization studies, other lysosomal probes like LysoTracker Deep Red can be added simultaneously or sequentially.

-

Imaging: After incubation, wash the cells with fresh medium or PBS. Image the cells using a confocal microscope equipped with a 488 nm excitation source. Collect fluorescence emission in the green (515-550 nm) and red (570-620 nm) channels.

Detailed Protocol for In Situ pH Calibration

To obtain quantitative lysosomal pH values, it is essential to generate a pH calibration curve in situ. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

Materials:

-

Cells stained with this compound (as described in 3.1)

-

Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 4.0 to 7.0 in 0.5 pH unit increments). A common buffer composition is 125 mM KCl, 25 mM NaCl, and 25 mM of a suitable buffer salt (e.g., MES for acidic pH, HEPES for neutral pH).

-

Nigericin (a K+/H+ ionophore)

-

Monensin (a Na+/H+ ionophore)

-

Confocal microscope

Procedure:

-

Prepare Calibration Buffers: Prepare a set of calibration buffers with precise pH values.

-

Prepare Ionophore Stock Solutions: Prepare stock solutions of nigericin (e.g., 10 mM in ethanol) and monensin (e.g., 10 mM in ethanol).

-

Cell Staining: Stain the cells with this compound as described in the general protocol.

-

Equilibration: After staining, replace the medium with a calibration buffer of a specific pH containing nigericin (e.g., 10 µM) and monensin (e.g., 10 µM). Incubate for 5-10 minutes to allow for pH equilibration across the cell and lysosomal membranes.

-

Image Acquisition: Acquire images of the cells in the calibration buffer, collecting fluorescence from both the green and red channels.

-

Repeat for all pH values: Repeat steps 4 and 5 for each calibration buffer with a different pH value.

-

Data Analysis:

-

For each cell and each pH point, measure the average fluorescence intensity in both the green (I_green) and red (I_red) channels.

-

Calculate the fluorescence intensity ratio (I_red / I_green).

-

Plot the fluorescence intensity ratio as a function of the known pH of the calibration buffers.

-

Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate the pH calibration curve.

-

-

Experimental pH Measurement: For experimental samples, acquire images and calculate the fluorescence intensity ratio in the same way. Use the calibration curve to convert the measured ratios into absolute lysosomal pH values.

Visualizing Cellular Processes with this compound

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.

Caption: Mechanism of this compound accumulation and pH-dependent fluorescence.

Caption: Experimental workflow for quantitative lysosomal pH imaging.

Caption: this compound in the context of autophagy and mTOR signaling.

Applications in Cell Biology and Drug Development

This compound's ability to provide quantitative data on lysosomal pH makes it a valuable tool in numerous research areas:

-

Autophagy Research: Lysosomal acidification is crucial for the final degradation step in autophagy. This compound can be used to monitor changes in lysosomal pH during autophagy induction and progression, providing insights into the dynamics of this fundamental cellular process. The interplay between mTOR signaling and lysosomal function can also be investigated using this probe.

-

Lysosomal Storage Diseases (LSDs): In many LSDs, the accumulation of undigested macromolecules can lead to lysosomal dysfunction, including alterations in lysosomal pH. This compound can be employed to assess the impact of genetic mutations or therapeutic interventions on lysosomal acidification in cellular models of LSDs.

-

Drug Discovery and Development: Many drugs can affect lysosomal function, either as a therapeutic mechanism or as an off-target effect. This compound can be used in high-throughput screening assays to identify compounds that modulate lysosomal pH. It can also be used to study mechanisms of drug resistance, where sequestration and neutralization of drugs in lysosomes can reduce their efficacy.

-

Cancer Biology: The acidic tumor microenvironment and altered metabolism in cancer cells can impact lysosomal function. This compound can be used to investigate the role of lysosomes in cancer cell survival, proliferation, and response to therapy.

Conclusion

This compound represents a significant advancement in the field of lysosomal biology, offering researchers a robust and reliable tool for the quantitative measurement of lysosomal pH in living cells. Its ratiometric fluorescence properties, high selectivity for lysosomes, and ease of use make it an invaluable probe for a wide range of applications, from fundamental cell biology to drug discovery and development. By enabling the precise monitoring of this critical organellar parameter, this compound will undoubtedly contribute to a deeper understanding of the multifaceted roles of lysosomes in health and disease.

References

Exploring Lysosomal Dynamics: An In-depth Technical Guide to Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes, once viewed simply as cellular recycling centers, are now recognized as dynamic signaling hubs critical to a vast array of cellular processes, including nutrient sensing, autophagy, and programmed cell death. Their dysfunction is implicated in numerous pathologies, from lysosomal storage disorders to neurodegenerative diseases and cancer. The ability to visualize and quantify the dynamic properties of lysosomes in living cells is therefore paramount to understanding cellular health and disease. Fluorescent probes have emerged as indispensable tools for illuminating the intricate world of lysosomal dynamics, offering high specificity and minimal invasiveness. This guide provides a comprehensive overview of the fluorescent probes available for studying lysosomal dynamics, detailed experimental protocols for their use, and a guide to the quantitative analysis of the rich data they provide.

Core Principles of Lysosome-Targeting Fluorescent Probes

The acidic lumen of the lysosome (pH 4.5-5.0) is the primary feature exploited by most lysosome-targeting fluorescent probes. The majority of these probes consist of a fluorophore linked to a weakly basic moiety, such as a morpholine group. At neutral pH in the cytoplasm, this side chain is only partially protonated, allowing the probe to be membrane-permeant. Upon entering an acidic compartment like the lysosome, the weak base becomes fully protonated, trapping the probe within the organelle. This accumulation mechanism forms the basis for a wide variety of probes designed to measure different aspects of lysosomal function.

Types of Fluorescent Probes for Lysosomal Dynamics

The arsenal of fluorescent probes for lysosomal research is diverse, each designed to report on a specific parameter of the lysosomal environment and function. These can be broadly categorized as follows:

-

pH-Sensing Probes: These probes exhibit pH-dependent fluorescence, allowing for the measurement of lysosomal pH. Changes in lysosomal pH can be indicative of lysosomal dysfunction or involvement in various cellular processes.

-

Viscosity-Sensing Probes: Lysosomal viscosity can change in response to alterations in macromolecule degradation and accumulation. Viscosity-sensitive probes, often based on molecular rotors, show increased fluorescence in more viscous environments.

-

Polarity-Sensing Probes: The polarity of the lysosomal membrane and lumen can reflect changes in lipid composition and the accumulation of substrates. Polarity probes exhibit shifts in their emission spectra or changes in fluorescence intensity in response to the polarity of their microenvironment.

-

Enzyme Activity Probes: These probes are designed to be cleaved by specific lysosomal enzymes, such as cathepsins. Upon cleavage, a fluorophore is released or its fluorescence is unquenched, providing a direct measure of enzymatic activity.

-

General Lysosome Stains: These probes accumulate in lysosomes based on the pH gradient but their fluorescence is largely independent of the precise pH value. They are primarily used to visualize lysosomal morphology, number, and trafficking.

Data Presentation: Quantitative Properties of Lysosomal Fluorescent Probes

For researchers to select the most appropriate probe for their experimental needs, a clear comparison of their quantitative properties is essential. The following tables summarize the key characteristics of commonly used fluorescent probes for lysosomal analysis.

Table 1: pH-Sensing Probes

| Probe Name | Excitation (nm) | Emission (nm) | pKa | Key Features |

| LysoSensor™ Blue DND-167 | 373 | 425 | ~5.1 | Exhibits fluorescence increase in acidic environments. |

| LysoSensor™ Green DND-189 | 443 | 505 | ~5.2 | Bright green fluorescence in acidic organelles. |

| LysoSensor™ Green DND-153 | 442 | 505 | ~7.5 | Fluorescent at neutral pH, for tracking endocytic pathways. |

| LysoSensor™ Yellow/Blue DND-160 | 329/384 | 440/540 | ~4.2 | Ratiometric probe with pH-dependent dual emission.[1] |

Table 2: Viscosity and Polarity-Sensing Probes

| Probe Name | Excitation (nm) | Emission (nm) | Sensing Parameter | Key Features |

| Lyso-QAP3 | ~580 | ~640 | Viscosity | pH-insensitive, red emission, good photostability.[2] |

| Lyso-NA | Two-photon | 500-600 | Polarity | Two-photon probe with good linear relationship to polarity.[3] |

| TTAM | ~405 | ~550 | General/Polarity | Aggregation-induced emission (AIE) probe with high quantum yield (51.57% solid-state) and photostability.[4] |

Table 3: Enzyme Activity Probes

| Probe Name | Target Enzyme | Excitation (nm) | Emission (nm) | Mechanism |

| Magic Red™ Cathepsin B | Cathepsin B | 592 | >620 | Substrate cleavage releases a red fluorophore. |

| SiR-Lysosome | Cathepsin D | 652 | 674 | Binds to active Cathepsin D, far-red emission.[5] |

| DALGreen | Autophagy detection | 488 | 515 | Accumulates in autolysosomes, fluorescence increases with autophagy induction. |

Table 4: General Lysosome Stains

| Probe Name | Excitation (nm) | Emission (nm) | Key Features |

| LysoTracker™ Red DND-99 | 577 | 590 | Bright red fluorescence, widely used for tracking. |

| LysoTracker™ Green DND-26 | 504 | 511 | Green fluorescence, suitable for multicolor imaging. |

| LysoTracker™ Deep Red | 647 | 668 | Far-red emission, minimizes autofluorescence. |

| LysoTracker™ Blue DND-22 | 373 | 422 | Blue fluorescence, can be challenging due to potential nuclear cross-staining. |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. This section provides step-by-step methodologies for key experiments using lysosomal fluorescent probes.

Protocol 1: Live-Cell Imaging of Lysosomes with LysoTracker™ Probes

Objective: To visualize the morphology, distribution, and trafficking of lysosomes in living cells.

Materials:

-

LysoTracker™ probe of choice (e.g., LysoTracker™ Red DND-99, 1 mM stock in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Confocal or fluorescence microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging dish.

-

Probe Preparation: Prepare a working solution of LysoTracker™ probe in pre-warmed live-cell imaging medium. A final concentration of 50-75 nM is recommended for most cell types.

-

Staining: Remove the culture medium from the cells and replace it with the LysoTracker™-containing medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator. Incubation times may need to be optimized for different cell types.

-

Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

-

Imaging: Place the dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 10-15 minutes before imaging. Acquire images using the appropriate filter set for the chosen LysoTracker™ probe. For time-lapse imaging, acquire images at desired intervals.

Troubleshooting:

-

Weak Signal: Increase probe concentration or incubation time. Ensure the imaging medium is pre-warmed to 37°C.

-

High Background: Reduce probe concentration or incubation time. Perform the washing steps carefully. Use phenol red-free medium to minimize autofluorescence.

-

Nuclear Staining (especially with LysoTracker™ Blue): This can be an artifact at higher concentrations. Reduce the probe concentration and incubation time. Consider using a different colored LysoTracker™ probe.

-

Altered Lysosomal Dynamics: Prolonged exposure to LysoTracker™ probes can sometimes affect lysosomal pH and function. Use the lowest effective concentration and shortest incubation time possible.

Protocol 2: Measuring Lysosomal Enzyme Activity with Magic Red™ Cathepsin B Assay

Objective: To quantify the activity of Cathepsin B within lysosomes of living cells.

Materials:

-

Magic Red™ Cathepsin B Assay Kit (contains Magic Red™ substrate, Hoechst 33342, and Acridine Orange)

-

DMSO

-

Deionized water (diH₂O)

-

Cultured cells (adherent or suspension)

-

Fluorescence microscope or plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the lyophilized Magic Red™ substrate in DMSO to create a stock concentrate (e.g., 250X for microscopy).

-

Immediately before use, dilute the stock concentrate 1:10 in diH₂O to make the final staining solution (e.g., 25X).

-

-

Cell Staining (for Microscopy):

-

Culture cells to the desired confluency.

-

Add the Magic Red™ staining solution directly to the cell culture medium at a 1:25 dilution (e.g., 20 µL of 25X solution to 480 µL of cells).

-

Incubate for 15-60 minutes at 37°C.

-

(Optional) For nuclear counterstaining, add Hoechst 33342.

-

Image the cells using a fluorescence microscope with appropriate filters for the red fluorescence of the cleaved substrate.

-

-

Cell Staining (for Plate Reader):

-

Prepare a cell suspension of at least 3 x 10⁵ cells/100 µL.

-

Reconstitute and dilute the Magic Red™ substrate to a 15X staining solution.

-

Add 20 µL of the 15X staining solution to 280 µL of the cell suspension in a black-walled microplate.

-

Incubate for the desired time at 37°C.

-

Measure the fluorescence intensity using a plate reader with excitation ~590 nm and emission >620 nm.

-

Protocol 3: Using SiR-Lysosome for Super-Resolution and Long-Term Imaging

Objective: To label lysosomes for high-resolution imaging (STED, SIM) and long-term tracking in live cells.

Materials:

-

SiR-Lysosome probe (1 mM stock in DMSO)

-

Verapamil (optional, efflux pump inhibitor, often supplied with the kit)

-

Live-cell imaging medium

-

Cells cultured on high-resolution imaging dishes

Procedure:

-

Probe Preparation: Dilute the SiR-Lysosome stock solution to a final working concentration of 0.1-1 µM in pre-warmed live-cell imaging medium. For cells with high efflux pump activity, the addition of verapamil (1-10 µM) can improve staining.

-

Staining: Replace the culture medium with the SiR-Lysosome-containing medium.

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells once with fresh, pre-warmed imaging medium.

-

Imaging: Image the cells using a confocal or super-resolution microscope with standard Cy5 filter settings (Excitation: ~640 nm, Emission: ~670 nm). SiR-probes are known for their high photostability, making them suitable for long-term time-lapse imaging.

Signaling Pathways and Experimental Workflows

Fluorescent probes are instrumental in dissecting the complex signaling pathways in which lysosomes participate. The following diagrams, rendered in Graphviz DOT language, illustrate key lysosomal signaling networks and experimental workflows.

Lysosome-Mediated Apoptosis Pathway

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. A lysosomal polarity-specific two-photon fluorescent probe for visualization of autophagy [html.rhhz.net]

- 4. A novel AIE fluorescence probe featuring with high quantum yield for high-fidelity lysosomal targeting and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Chloroquine and LysoTracker Concentrations for HeLa Cells: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining and utilizing the optimal concentrations of Chloroquine (CQ) and LysoTracker probes in HeLa cells. Chloroquine, a well-established autophagy inhibitor, and LysoTracker, a fluorescent dye for acidic organelles, are critical tools in studying lysosomal function, autophagy, and drug efficacy. This guide synthesizes data from multiple studies to present standardized protocols and quantitative data to aid researchers in their experimental design. Detailed methodologies for key assays, including cell viability, apoptosis, and autophagy flux, are provided, alongside visual representations of experimental workflows and signaling pathways.

Introduction

HeLa cells, a foundational human cell line in biomedical research, are extensively used to investigate fundamental cellular processes, including autophagy and lysosomal dynamics. Chloroquine (CQ) is a lysosomotropic agent that inhibits autophagy by raising the lysosomal pH, thereby preventing the fusion of autophagosomes with lysosomes and inhibiting the degradation of autophagic cargo. LysoTracker probes are fluorescent weak bases that selectively accumulate in acidic organelles, primarily lysosomes, and are widely used for visualizing and tracking these compartments in live cells. The determination of optimal working concentrations for both CQ and LysoTracker is crucial to ensure robust and reproducible experimental outcomes while minimizing off-target effects and cytotoxicity. This application note provides a detailed overview of recommended concentrations, experimental protocols, and the underlying cellular pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations of Chloroquine and LysoTracker for various applications in HeLa cells as reported in the literature.

Table 1: Chloroquine (CQ) Concentrations for HeLa Cells

| Application | Concentration Range (µM) | Incubation Time | Key Observations | Reference(s) |

| Cell Viability / Cytotoxicity | 1 - 150 | 24 - 72 hours | IC50 of ~75 µM at 48 hours. Cytotoxicity observed >50 µM at 24h and >1 µM at 48-72h. | [1][2][3] |

| Autophagy Inhibition (Western Blot) | 50 - 100 | 5 - 24 hours | Standard concentration for inducing LC3-II accumulation. | [4] |

| Autophagy Flux Analysis | 100 | 5 hours | Used to assess the impact on autophagosome-lysosome fusion. | |

| Apoptosis Induction | 25 - 75 | 48 hours | Dose-dependent increase in apoptosis markers (cleaved PARP, Bax/Bcl-2 ratio). | |

| Combination Therapy (Enhancement) | 25 | 24 hours | Sublethal dose used to potentiate the effects of other anti-cancer agents. |

Table 2: LysoTracker Concentrations for HeLa Cells

| LysoTracker Variant | Recommended Concentration (nM) | Incubation Time | Excitation/Emission (nm) | Reference(s) |

| LysoTracker Red DND-99 | 10 - 100 | 15 min - 2 hours | 577 / 590 | |

| LysoTracker Green DND-26 | 50 - 75 | 15 - 30 minutes | 504 / 511 | |

| LysoTracker Deep Red | 50 - 60 | 15 min - 1 hour | 647 / 668 | |

| LysoTracker Blue DND-22 | 50 - 100 | 30 min - 1.5 hours | 373 / 422 |

Experimental Protocols

Cell Culture

HeLa cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT/CCK-8)

This protocol is adapted from studies investigating CQ-induced cytotoxicity.

-

Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of CQ concentrations (e.g., 10, 25, 50, 75, 100 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): Add 100 µL of DMSO to each well and gently shake to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Lysosomal Staining with LysoTracker

This protocol is based on manufacturer recommendations and published studies.

-

Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate or in a glass-bottom dish and allow them to adhere.

-

Probe Preparation: Prepare a working solution of the desired LysoTracker probe (e.g., 50 nM LysoTracker Deep Red) in pre-warmed complete culture medium.

-

Staining: Remove the culture medium from the cells and add the LysoTracker working solution.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set. For long-term imaging, use a live-cell imaging setup to maintain temperature and CO₂ levels.

Autophagy Flux Assay (LC3-II Turnover by Western Blot)

This protocol is designed to measure the accumulation of LC3-II in the presence and absence of an autophagy inhibitor like CQ.

-

Seeding and Treatment: Seed HeLa cells in a 6-well plate. Treat cells with the experimental compound in the presence or absence of 50 µM CQ for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane for a loading control such as β-actin or GAPDH.

-

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of CQ compared to its absence indicates active autophagic flux.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is based on studies investigating CQ-induced apoptosis in HeLa cells.

-

Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with desired concentrations of CQ (e.g., 25, 50, 75 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Analysis:

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Chloroquine inhibits autophagy by increasing lysosomal pH, thus blocking autophagosome-lysosome fusion.

Caption: Workflow for assessing autophagic flux using LC3-II turnover by Western blot.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination Chemotherapy with Cisplatin and Chloroquine: Effect of Encapsulation in Micelles Formed by Self-Assembling Hybrid Dendritic–Linear–Dendritic Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CQ-Lyso Staining in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

CQ-Lyso is a fluorescent probe designed for measuring the pH of lysosomes in living cells.[1] This chromenoquinoline-based probe is a valuable tool for investigating lysosomal dynamics and function, which are increasingly implicated in neurodegenerative diseases and other neurological disorders.[2][3] this compound offers the advantage of ratiometric pH measurement with single-wavelength excitation, allowing for more quantitative analysis of lysosomal acidity.[4][5] In acidic environments, such as the lumen of a healthy lysosome, the quinoline ring of this compound becomes protonated, leading to a significant red-shift in its emission spectrum. This property allows researchers to visualize and quantify changes in lysosomal pH, providing insights into lysosomal storage disorders, autophagy dysfunction, and drug-induced lysosomal impairment.

These application notes provide a detailed protocol for the use of this compound to stain lysosomes in primary neurons. While the core principles are based on standard cell line protocols, specific optimizations are recommended for sensitive primary neuronal cultures.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Staining

| Parameter | Recommended Value | Notes |

| This compound Stock Solution | 1-10 mM in DMSO or DMF | Prepare fresh and store protected from light. Storage at -20°C for 1 month or -80°C for 6 months is recommended. |

| This compound Working Concentration | 1-10 µM in serum-free medium or PBS | Optimal concentration should be determined empirically for specific primary neuron types to minimize potential toxicity. |

| Incubation Time | 15 - 30 minutes at 37°C | Longer incubation times may be necessary but should be evaluated for potential cytotoxic effects. |

| Excitation Wavelength | 488 nm | --- |

| Emission Collection (Green) | 515 - 550 nm | Represents the unprotonated form of this compound. |

| Emission Collection (Red/Yellow) | 570 - 620 nm | Represents the protonated form in acidic lysosomes. The signal is often pseudo-colored yellow for clarity. |

Experimental Protocols

A. Reagent Preparation

-

This compound Stock Solution (1-10 mM):

-